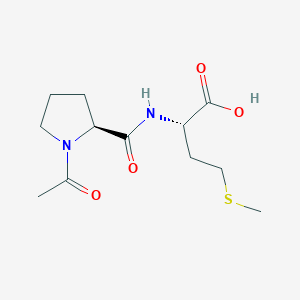
1-Acetyl-L-prolyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetyl group, and a methylthio group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acylating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols .
Scientific Research Applications
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid: shares similarities with other compounds containing pyrrolidine rings, acetyl groups, and methylthio groups. Examples include:
Uniqueness
The uniqueness of (S)-2-((S)-1-Acetylpyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
62427-53-6 |
|---|---|
Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H20N2O4S/c1-8(15)14-6-3-4-10(14)11(16)13-9(12(17)18)5-7-19-2/h9-10H,3-7H2,1-2H3,(H,13,16)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
WHHFLQDWHQHHCY-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



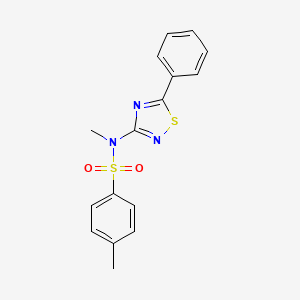

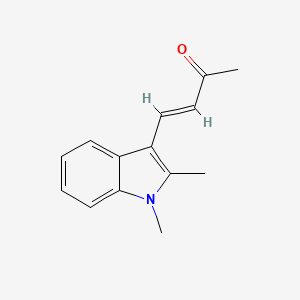
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
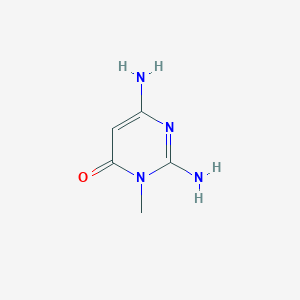

![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)


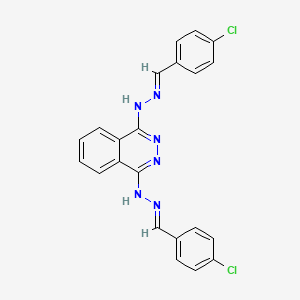
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
